2-(Ethoxycarbonyl)-6-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the functionalization of aromatic structures. For instance, the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters is achieved through the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the TDAE methodology . This suggests that a similar approach could potentially be applied to synthesize 2-(Ethoxycarbonyl)-6-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Ethoxycarbonyl)-6-nitrobenzoic acid often features a planar nitro group indicating conjugation with the π-electron system of the benzene ring, as seen in the crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate . This conjugation can affect the electronic properties of the molecule and potentially its reactivity.
Chemical Reactions Analysis
The chemical reactions involving the nitration and bromination of related compounds, such as 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran, lead to the formation of nitro derivatives . This indicates that nitration is a feasible reaction for introducing a nitro group into the benzene ring of similar compounds. Azo coupling reactions are also mentioned, which involve the substitution of hydrogen atoms in specific positions of the aromatic ring .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are not directly described in the provided papers, the properties of structurally related compounds can provide insights. For example, the presence of intramolecular hydrogen bonds in methyl 2,6-dihydroxy-3-nitrobenzoate contributes to the stability of the crystal structure . Such hydrogen bonding could also be present in 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, affecting its solubility and crystallization behavior. The electronic effects of the nitro group and the ethoxycarbonyl group would influence the compound's acidity and reactivity.
Scientific Research Applications
Biochemical Analysis
2-(Ethoxycarbonyl)-6-nitrobenzoic acid finds application in biochemical analysis. Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, indicating potential use in biochemical assays (Ellman, 1959).
Synthetic Chemistry
In synthetic chemistry, this compound is used for functionalization. Amiri-Attou et al. (2005) reported the synthesis of substituted ethanols and esters involving reactions with various carbonyl and α-carbonyl ester derivatives (Amiri-Attou, Terme, & Vanelle, 2005). Additionally, Grinev et al. (1971) investigated the bromination, nitration, and azo coupling of similar compounds, contributing to the development of novel synthetic routes (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are synthesized for potential therapeutic applications. For instance, Jasztold-Howorko et al. (2005) synthesized pyridocarbazole derivatives with cytotoxic activity against non-small cell lung cancer (Jasztold-Howorko, Pełczyńska, Nasulewicz, Wietrzyk, & Opolski, 2005).
Nanotechnology and Material Science
This compound is also used in nanotechnology and material science. Raki et al. (2004) explored its use in synthesizing nanocomposites for concrete applications, demonstrating its versatility in material science (Raki, Beaudoin, & Mitchell, 2004).
Drug Formulation
In drug formulation, the acid is used to enhance solubility and bioavailability of pharmaceuticals. Nechipadappu and Trivedi (2017) synthesized pharmaceutical salts of ethionamide with this compound to improve solubility, demonstrating its utility in drug development (Nechipadappu & Trivedi, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethoxycarbonyl-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAOZGFHEAVFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-6-nitrobenzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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